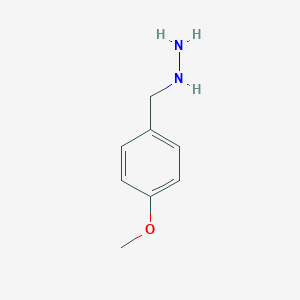

(4-Methoxybenzyl)hydrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQURFXLIZXOCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274570 | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-69-2 | |

| Record name | [(4-Methoxyphenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxybenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride for Researchers and Drug Development Professionals

An Introduction to a Versatile Synthetic Building Block

(4-Methoxybenzyl)hydrazine dihydrochloride is a stable, crystalline solid that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is of particular interest to researchers in medicinal chemistry and drug development, notably in the creation of targeted therapies such as SHP2 inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its application in contemporary drug discovery.

Core Physical and Chemical Properties

This compound dihydrochloride is typically a pale yellow to light yellow or white crystalline powder.[1][2] The dihydrochloride salt form enhances its stability compared to the free base, making it easier to handle and store.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [2] |

| Molecular Weight | 225.12 g/mol | [2] |

| Melting Point | 194-195 °C (with decomposition) | [3][4] |

| Appearance | Pale yellow to light yellow or white crystalline powder | [1][2] |

| Solubility | Slightly soluble in DMSO and methanol; soluble in polar solvents like water and alcohols. | [2] |

| CAS Numbers | 412327-07-2, 2011-48-5 | [5][6] |

Chemical Reactivity and Applications

The primary reactivity of this compound dihydrochloride is centered around the nucleophilic hydrazine functional group. This moiety readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then serve as precursors for the synthesis of various heterocyclic systems, most notably pyrazoles, through cyclization reactions.[1][7]

Application in the Synthesis of SHP2 Inhibitors

A significant application of this compound dihydrochloride is in the development of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors.[4][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the Ras-MAPK signaling pathway, which is implicated in various forms of cancer.[8] By inhibiting SHP2, it is possible to halt the uncontrolled cell proliferation driven by this pathway.

The synthesis of pyrazole-based SHP2 inhibitors often utilizes benzylhydrazine derivatives. The general workflow involves the reaction of the hydrazine with a suitable dicarbonyl compound or its equivalent to form the pyrazole core.

Experimental Protocols

Synthesis of this compound Dihydrochloride

The following is a general protocol for the synthesis of this compound hydrochloride, which can be adapted to produce the dihydrochloride salt.

Materials:

-

4-methoxybenzyl chloride

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve 4-methoxybenzyl chloride in ethanol.

-

Slowly add an excess of hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to promote nucleophilic substitution. The progress of the reaction can be monitored by thin-layer chromatography.[9]

-

Upon completion, remove the solvent under reduced pressure.[9]

-

Dissolve the resulting residue in a suitable solvent and treat with a stoichiometric excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.[9]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

13C NMR: For 4-methoxyphenylhydrazine hydrochloride, signals appear around 154.7, 138.8, 117.3, 114.3, and 55.3 ppm. The spectrum for the target compound would show an additional signal for the benzylic carbon.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be employed for purity analysis.

-

Column: C18 column (e.g., Newcrom R1).[1]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]

-

Detection: UV detection at a suitable wavelength.

Visualizing Core Concepts

SHP2 Signaling Pathway in Cancer

The SHP2 protein is a key signaling node that, when activated, positively regulates the Ras/MAPK pathway, leading to cell proliferation. In certain cancers, mutations can lead to the constitutive activation of this pathway. SHP2 inhibitors aim to block this signaling cascade.

Caption: SHP2 activation and its role in the Ras/MAPK pathway.

General Workflow for Pyrazole Synthesis

This compound dihydrochloride is a valuable precursor for the synthesis of pyrazole derivatives, which form the core of many SHP2 inhibitors. The general synthetic workflow involves a cyclocondensation reaction.

Caption: General workflow for pyrazole synthesis.

Logical Relationship of Properties and Applications

The utility of this compound dihydrochloride in drug discovery is a direct consequence of its chemical and physical properties.

Caption: Relationship between properties and applications.

References

- 1. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem47.com [chem47.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (4-Methoxybenzyl)hydrazine and Its Salts

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)hydrazine, a versatile chemical intermediate, and its hydrochloride salts. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's chemical identity, properties, synthesis, and applications, with a focus on its utility in the creation of complex organic molecules.

Chemical Identity and Structure

This compound and its salt forms are important building blocks in organic synthesis. It is crucial to distinguish between the free base and its more stable hydrochloride and dihydrochloride salts. The presence of a methylene bridge separates the phenyl ring from the hydrazine moiety, which differentiates it from its isomer, (4-methoxyphenyl)hydrazine.

The molecular structure of this compound is characterized by a p-substituted methoxybenzyl group attached to a hydrazine functional group.

Molecular Structure:

SMILES Code: NNCC1=CC=C(OC)C=C1[1]

Physicochemical and Spectroscopic Data

The properties of this compound and its common salt forms are summarized below. The salts, particularly the dihydrochloride, are often preferred in laboratory settings due to their enhanced stability and ease of handling compared to the free base[2].

| Property | This compound | This compound hydrochloride | This compound dihydrochloride |

| CAS Number | 140-69-2[1] | 2011-48-5[3][4][5] | 2011-48-5[6] |

| Molecular Formula | C8H12N2O | C8H13ClN2O[3][4][5] | C8H14Cl2N2O[2][6] |

| Molecular Weight | 152.19 g/mol | 188.66 g/mol [3][4][5] | 225.12 g/mol [2][6] |

| Appearance | - | - | Pale yellow to light yellow solid powder[2] |

| Melting Point | - | - | 194-195 °C (decomposition)[6] |

| Solubility | - | - | Slightly soluble in DMSO and Methanol[2][6] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C[1] | Keep in dark place, inert atmosphere, 2-8°C[4] | Under inert gas (nitrogen or Argon) at 2–8 °C[6] |

Experimental Protocols: Synthesis

The synthesis of this compound salts is a key process for its utilization as a chemical intermediate. Below is a detailed protocol for the synthesis of its hydrochloride salt.

Synthesis of this compound hydrochloride[6]

This procedure involves the reaction of 4-methoxybenzyl chloride with hydrazine hydrate, followed by acidification to form the hydrochloride salt.

Materials:

-

Hydrazine hydrate

-

Anhydrous ethanol

-

4-methoxybenzyl chloride

-

5 M Hydrochloric acid

Procedure:

-

To a 500 mL three-necked round bottom flask, add hydrazine hydrate (40 g, 0.80 mol) and anhydrous ethanol (280 mL).

-

Slowly add a solution of 4-methoxybenzyl chloride (12.5 g, 0.080 mol) in anhydrous ethanol (30 mL) to the mixture at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 2 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in anhydrous ethanol (150 mL).

-

Cool the solution to 0 °C and acidify by the slow addition of 5 M hydrochloric acid (120 mL).

-

Collect the resulting white solid precipitate by filtration.

-

Dry the precipitate to yield this compound hydrochloride.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems primarily from the reactivity of its hydrazine functional group[2]. This nucleophilic moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate a wide variety of heterocyclic compounds, which are common scaffolds in pharmaceutical agents[2].

Key Applications:

-

Heterocyclic Synthesis: It serves as a precursor for the synthesis of various heterocyclic systems, which are integral to many biologically active molecules[2][7].

-

Pharmaceutical and Agrochemical Intermediate: It is a valuable building block in the development of new drugs and crop protection agents[2][8]. For instance, it is used in the preparation of heterocyclic derivatives that act as SHP2 inhibitors[6].

-

Drug Discovery: The methoxybenzyl group can influence the solubility and reactivity of the molecule and can be used as a point for further molecular modification in drug design[2].

The general workflow for utilizing this compound in synthesis is depicted below.

Caption: Synthetic workflow from this compound to heterocyclic compounds.

Distinction from (4-Methoxyphenyl)hydrazine

It is critical to distinguish this compound from its isomer, (4-Methoxyphenyl)hydrazine. The latter has the hydrazine group directly attached to the aromatic ring.

| Feature | (4-Methoxybenzyl )hydrazine | (4-Methoxyphenyl )hydrazine |

| CAS Number | 140-69-2 | 3471-32-7[9] |

| CAS (HCl salt) | 2011-48-5 | 19501-58-7[10][11] |

| Structure | Methoxy-phenyl-CH2-NH-NH2 | Methoxy-phenyl-NH-NH2 |

| Molecular Formula | C8H12N2O | C7H10N2O[9] |

| Molecular Weight | 152.19 g/mol | 138.17 g/mol [9] |

This structural difference leads to distinct chemical properties and reactivity, making the correct identification of the desired isomer essential for successful synthesis. For example, (4-Methoxyphenyl)hydrazine is a key reagent in the Fischer indole synthesis.

Safety and Handling

This compound and its salts should be handled with care in a laboratory setting. The dihydrochloride form is noted to be hygroscopic[6]. Standard personal protective equipment should be worn, and the material should be handled in a well-ventilated area. For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for its effective application in research and development. Its versatility as a synthetic intermediate continues to make it a valuable compound in the pursuit of novel chemical entities.

References

- 1. 140-69-2|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride [oakwoodchemical.com]

- 4. 2011-48-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 4-Methoxybenzylhydrazine hydrochloride | C8H13ClN2O | CID 45789374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. (4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (4-Methoxyphenyl)hydrazine hydrochloride, 98% [benchchem.com]

- 11. chemimpex.com [chemimpex.com]

Spectroscopic Profile of (4-Methoxybenzyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-methoxybenzyl)hydrazine, a versatile intermediate in pharmaceutical and materials science research. Due to the limited availability of public experimental spectra for this specific compound, this document combines confirmed mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) spectroscopic characteristics based on its structural features. Detailed experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound. It is important to note that much of the publicly available data pertains to the hydrochloride salt of the compound.

Mass Spectrometry (MS)

The mass spectrum provides crucial information for confirming the molecular weight of the compound. For this compound hydrochloride, mass spectrometry analysis shows a protonated molecular ion ([M+H]⁺) at m/z 153, which corresponds to the free base.[1]

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray (ESI) | Soft ionization technique |

| [M+H]⁺ (m/z) | 153 | Corresponds to the molecular formula of the free base, C₈H₁₂N₂O |

Table 1: Mass Spectrometry Data for this compound

A primary fragmentation pathway for protonated benzylamines involves the cleavage of the C-N bond, which would be expected to yield a prominent benzyl cation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR spectra for this compound are not widely available in public databases. The following data is predicted based on established chemical shift ranges for analogous structures.

¹H NMR (Predicted)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (ortho to OCH₃) | ~ 6.8 - 7.0 | Doublet | 2H |

| Aromatic Protons (meta to OCH₃) | ~ 7.2 - 7.4 | Doublet | 2H |

| Benzylic Protons (-CH₂-) | ~ 3.8 - 4.2 | Singlet | 2H |

| Methoxy Protons (-OCH₃) | ~ 3.7 - 3.9 | Singlet | 3H |

| Hydrazine Protons (-NHNH₂) | Variable (broad) | Singlet | 3H |

Table 2: Predicted ¹H NMR Data for this compound

¹³C NMR (Predicted)

| Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Aromatic Carbon (-C-OCH₃) | ~ 158 - 160 |

| Aromatic CH (ortho to OCH₃) | ~ 114 - 116 |

| Aromatic CH (meta to OCH₃) | ~ 129 - 131 |

| Quaternary Aromatic Carbon (-C-CH₂-) | ~ 130 - 132 |

| Benzylic Carbon (-CH₂-) | ~ 50 - 55 |

| Methoxy Carbon (-OCH₃) | ~ 55 - 57 |

Table 3: Predicted ¹³C NMR Data for this compound

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Hydrazine) | 3300 - 3400 | Stretching (often two bands) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic -CH₂-, -CH₃) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Stretching |

| N-H (Hydrazine) | 1580 - 1650 | Bending (Scissoring) |

| C-O (Aryl Ether) | 1230 - 1270 (asymmetric) & 1020-1075 (symmetric) | Stretching |

| C-N | 1020 - 1250 | Stretching |

Table 4: Expected IR Absorption Bands for this compound

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-phase IR analysis.

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may require the addition of a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode analysis.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable ion spray.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

References

The Versatility of the Hydrazine Moiety: A Technical Guide to its Core Reactions in Organic and Medicinal Chemistry

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrazine functional group, with its unique nucleophilic and reactive properties, serves as a critical building block in a myriad of synthetic transformations. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it facilitates the construction of diverse molecular architectures, from simple derivatizations to complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reactions of the hydrazine functional group, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key chemical pathways and workflows.

Hydrazone Formation: A Gateway to Further Functionality

The condensation of a hydrazine with an aldehyde or a ketone to form a hydrazone is one of the most fundamental and widely utilized reactions of this functional group. The resulting C=N bond of the hydrazone is a versatile intermediate, pivotal in subsequent reactions such as the Wolff-Kishner reduction and various cyclization strategies.

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. The formation of hydrazones is often rapid and efficient, proceeding under mild conditions.

Quantitative Data on Hydrazone Formation

| Carbonyl Compound | Hydrazine/Hydrazide | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Phenylhydrazine | Aqueous Buffer (pH 7.4) | Room Temperature | - | [1] |

| 4-Nitrobenzaldehyde | Phenylhydrazine | Aqueous Buffer (pH 7.4) | Room Temperature | - (4.5x faster than 4-methoxybenzaldehyde) | [1] |

| 4-Methoxybenzaldehyde | Phenylhydrazine | Aqueous Buffer (pH 7.4) | Room Temperature | - | [1] |

| Vanillin | 4-Hydroxybenzohydrazide | Mechanochemical (Milling) | 90 min | 84 | [2] |

| 5-(4-nitrophenyl)-2-furaldehyde | Isoniazid | Mechanochemical (Milling) | 3 x 30 min | >98 | [2] |

| Substituted Aldehydes | Hydrazine Hydrate | Ethanol | Reflux | 30-90 | [2] |

Experimental Protocol: Synthesis of a Hydrazone from an Aldehyde

Materials:

-

Substituted aromatic aldehyde (1.0 eq)

-

Hydrazide (e.g., 2-hydroxy benzohydrazide) (1.0 eq)

-

Ethanol

Procedure:

-

Dissolve the hydrazide (0.01 M) in ethanol in a two-neck round-bottom flask equipped with a water condenser and a magnetic stirrer.

-

Stir the solution for 10 minutes and gently heat on a heating mantle until a clear solution is obtained.

-

Slowly add a solution of the substituted aromatic aldehyde (0.01 M) in ethanol to the stirred hydrazide solution.

-

Continue stirring and heating the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution upon cooling.

-

Filter the separated product, wash with cold ethanol, and purify by recrystallization from ethanol.

The Wolff-Kishner Reduction: Deoxygenation of Carbonyls

The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[3][4] This reaction is particularly valuable in multi-step syntheses where a carbonyl group is used to direct a transformation and is subsequently removed.[3] The reaction proceeds under basic conditions, making it a complementary method to the acid-catalyzed Clemmensen reduction.[5]

The mechanism involves the in situ formation of a hydrazone, which is then deprotonated by a strong base at high temperatures.[3][6] The resulting anion undergoes a series of steps, culminating in the irreversible expulsion of nitrogen gas to form a carbanion, which is then protonated by the solvent to yield the alkane.[4][7]

Modifications to the Wolff-Kishner Reduction

Several modifications have been developed to improve the reaction's efficiency and expand its substrate scope. The Huang-Minlon modification , for instance, involves refluxing the carbonyl compound with hydrazine hydrate and a base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[7] This one-pot procedure simplifies the process and often leads to higher yields.[8]

Quantitative Data on the Wolff-Kishner Reduction

| Substrate | Conditions | Yield (%) | Reference |

| Tricyclic Carbonyl Compound | Huang-Minlon modification | - | [3] |

| Functionalized Imidazole Precursor | Kilogram scale | - | [3] |

| General Aldehydes and Ketones | Hydrazine, KOH, Ethylene Glycol, Heat | Typically high | [4] |

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

Hydrazine hydrate (85%) (excess)

-

Potassium hydroxide (KOH) (3.0 eq)

-

Diethylene glycol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

-

Heat the mixture to reflux. Water and excess hydrazine will distill off.

-

Continue heating the reaction mixture, allowing the temperature to rise to around 200 °C, to facilitate the decomposition of the hydrazone.[9]

-

Maintain the high temperature until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or chromatography as required.

Synthesis of Heterocycles: Building Blocks for Drug Discovery

Hydrazine and its derivatives are indispensable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many pharmaceuticals.

a) Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The most common synthetic route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[10][11]

Quantitative Data on Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | N,N-dimethylacetamide, ambient temp. | 74-77 |[10] | | 2-Substituted 1,3-diketones | Arylhydrazines | - | 79-89 |[10] | | α,β-Ethylenic ketones | Hydrazines | DMF | 66-88 (after subsequent alkylation and oxidation) |[10] | | Ketones and Acid Chlorides (in situ diketone formation) | Hydrazine | - | Good to excellent |[11] | | 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide, room temp. | 59-98 |[11] |

Experimental Protocol: Synthesis of Pyrazoles from 1,3-Diketones

Materials:

-

1,3-Diketone (e.g., acetylacetone) (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine (1.0 eq)

-

Ethanol or acetic acid (solvent)

Procedure:

-

Dissolve the 1,3-diketone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add the hydrazine derivative to the solution.

-

The reaction can often be stirred at room temperature or gently heated under reflux to drive it to completion. The progress can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

b) 1,2,4-Triazole Synthesis: The Einhorn-Brunner Reaction

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms. The Einhorn-Brunner reaction provides a direct route to these compounds through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[9][12]

Quantitative Data on the Einhorn-Brunner Reaction

Yields for the Einhorn-Brunner reaction are generally moderate to good, but are highly dependent on the specific substrates and reaction conditions used.

Experimental Protocol: Einhorn-Brunner Reaction

Materials:

-

Diacylamine (e.g., N-acetyl-N-benzoyl-amine) (1.0 eq)

-

Substituted hydrazine (e.g., phenylhydrazine) (1.0-1.2 eq)

-

Glacial acetic acid (solvent and catalyst)

Procedure:

-

Combine the diacylamine and the hydrazine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent.

The Gabriel Synthesis of Primary Amines: The Ing-Manske Procedure

The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation often encountered with direct amination. The key step involves the use of phthalimide as a protected form of ammonia. The final deprotection step to release the primary amine can be efficiently achieved using hydrazine in what is known as the Ing-Manske procedure.[13] This method is often preferred over acidic or basic hydrolysis due to its milder reaction conditions.[14]

Quantitative Data on the Ing-Manske Procedure

| N-Substituted Phthalimide | Conditions | Reaction Time | Yield of Amine (%) | Reference |

| N-Phenylphthalimide | Hydrazine, NaOH (0 eq) | 5.3 h | 80 | [15] |

| N-Phenylphthalimide | Hydrazine, NaOH (1 eq) | 1.6 h | 80 | [15] |

| N-Phenylphthalimide | Hydrazine, NaOH (5 eq) | 1.2 h | 80 | [15] |

Experimental Protocol: Cleavage of an N-Alkylphthalimide using Hydrazine (Ing-Manske Procedure)

Materials:

-

N-Alkylphthalimide (1.0 eq)

-

Hydrazine hydrate (1.2-1.5 eq)

-

Ethanol (solvent)

Procedure:

-

Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the phthalhydrazide byproduct.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

The filtrate contains the desired primary amine. The amine can be isolated by removing the solvent under reduced pressure and further purified by distillation or chromatography.

Visualizing the Chemistry of Hydrazine

To better illustrate the relationships between these core reactions and the experimental workflows, the following diagrams have been generated using Graphviz.

This guide has outlined the fundamental reactions of the hydrazine functional group, providing both the theoretical underpinnings and practical guidance necessary for their successful application in a research and development setting. The versatility of hydrazine and its derivatives ensures their continued importance in the synthesis of novel compounds with significant potential in medicinal chemistry and beyond.

References

- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wolff-Kishner Reduction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

Role of the p-methoxybenzyl (PMB) group in organic synthesis

An In-depth Technical Guide to the p-Methoxybenzyl (PMB) Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group is a versatile and widely employed protecting group in modern organic synthesis. Its stability under a range of reaction conditions, coupled with the multiple methods available for its selective removal, makes it an invaluable tool for the protection of alcohols, amines, thiols, and carboxylic acids during the synthesis of complex molecules. This guide provides a comprehensive overview of the application of the PMB group, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Concepts

The PMB group, structurally similar to the benzyl (Bn) group, possesses an electron-donating methoxy substituent at the para position of the benzene ring. This electronic feature is key to its unique reactivity, particularly its susceptibility to oxidative cleavage, which provides a crucial element of orthogonality in complex synthetic strategies.[1][2]

Protection of Functional Groups

The most common application of the PMB group is the protection of alcohols as PMB ethers.[1][3] This is typically achieved through a Williamson ether synthesis, where an alkoxide, generated by a base, reacts with p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[1] Alternative methods, such as using p-methoxybenzyl trichloroacetimidate under acidic conditions, are available for sensitive substrates or to avoid basic conditions.[4] The PMB group can also be used to protect amines, thiols, and carboxylic acids.[1][3]

Deprotection Strategies

A significant advantage of the PMB group is the variety of methods available for its removal, allowing for selective deprotection in the presence of other protecting groups.[5][6] The primary methods include:

-

Oxidative Cleavage: This is the most characteristic deprotection method for PMB ethers and relies on reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][8] The electron-rich nature of the PMB group facilitates the formation of a charge-transfer complex, leading to its selective cleavage over other benzyl-type ethers.[4]

-

Acidic Cleavage: PMB ethers can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or other strong acids.[9][10] The methoxy group stabilizes the resulting benzylic carbocation, rendering the PMB group more acid-labile than the unsubstituted benzyl group.[11]

-

Other Methods: While less common, deprotection can also be achieved through catalytic hydrogenation, though this method lacks selectivity over other reducible groups.[12]

Experimental Protocols

Protection of a Primary Alcohol as a PMB Ether

This protocol describes the protection of a primary alcohol using p-methoxybenzyl bromide and sodium hydride.

Materials:

-

Starting alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Methoxybenzyl bromide (PMB-Br)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

Dissolve the starting alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add NaH (4.0 equiv, 60% dispersion in mineral oil) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C until gas evolution ceases.

-

Slowly add a solution of PMB-Br (2.0 equiv) in THF to the reaction mixture at 0 °C.

-

Stir the reaction for 1 hour at 0 °C.

-

Quench the reaction by the slow addition of a 1 M solution of sodium methoxide in methanol.

-

Dilute the reaction mixture with EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[1]

Oxidative Deprotection of a PMB Ether using DDQ

This protocol outlines the cleavage of a PMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.

Materials:

-

PMB-protected substrate

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

pH 7 sodium phosphate buffer (0.1 M)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sand

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1 v/v).

-

Cool the solution to 0 °C.

-

Slowly add DDQ (1.3 equiv) as a solid to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Directly load the crude mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).

-

Elute the column with a gradient of EtOAc in hexanes to yield the deprotected alcohol.[1]

Data Presentation

Table 1: Conditions for the Protection of Alcohols as PMB Ethers

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PMB-Cl | NaH | THF/DMF | 0 to RT | 1 | Variable | [1] |

| PMB-Br | NaH | THF/DMF | 0 | 1 | Variable | [1] |

| PMB-O(C=NH)CCl₃ | TfOH (cat.) | Dichloromethane | RT | Variable | High | [4] |

| PMB-OH | Yb(OTf)₃ (cat.) | Dichloromethane | RT | 24-36 | 71-88 | [13] |

Table 2: Comparison of Deprotection Methods for PMB Ethers

| Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes | Reference |

| DDQ | CH₂Cl₂/H₂O | 0 to RT | 1-4 h | 78-97 | Highly selective for PMB over Bn.[1][7] | [1][7] |

| CAN | Acetonitrile/H₂O | 0 | 0.5-1 h | Variable | Can be less selective than DDQ.[7][12] | [7][12] |

| TFA | CH₂Cl₂ | RT | 15 min - 1 h | 88-94 | Can cleave other acid-sensitive groups.[9][10] | [9][10] |

| TfOH (cat.), 1,3-dimethoxybenzene | CH₂Cl₂ | RT | 10 min | High | Scavenger traps the PMB cation.[10] | [10] |

| HCl (cat.), HFIP | CH₂Cl₂/HFIP | RT | < 10 min | ~89 | Fast and mild acidic cleavage.[14] | [14] |

Mandatory Visualizations

Reaction Mechanisms and Workflows

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. datapdf.com [datapdf.com]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Enduring Utility of the p-Methoxybenzyl (PMB) Group in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The p-methoxybenzyl (PMB) group stands as a cornerstone in the art of chemical synthesis, offering a robust yet selectively cleavable shield for a variety of functional groups. Its unique electronic properties, conferred by the electron-donating methoxy substituent, render it susceptible to specific deprotection conditions, thereby enabling intricate molecular manipulations. This technical guide provides an in-depth exploration of the PMB protecting group, detailing its application, mechanisms of installation and removal, and its strategic use in complex synthetic endeavors.

Core Principles of the PMB Protecting Group

The PMB group is most commonly employed to protect hydroxyl and amino functionalities as PMB ethers and amines, respectively.[1][2][3] It is also effective for the protection of thiols and carboxylic acids.[1][4] The defining feature of the PMB group is its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleaved under specific oxidative or acidic conditions.[5] This orthogonality to many other common protecting groups makes it an invaluable tool in multistep synthesis.[1]

The increased reactivity of the PMB group compared to the simple benzyl (Bn) group stems from the electron-donating para-methoxy substituent. This donation of electron density stabilizes the benzylic carbocation intermediate formed during acid-mediated cleavage and facilitates oxidative removal by lowering the oxidation potential of the aromatic ring.[1][6]

Protection of Functional Groups

The introduction of the PMB group can be accomplished through several methods, with the choice of conditions depending on the substrate's sensitivity and steric hindrance.

Protection of Alcohols

The formation of PMB ethers is a common and reliable transformation. The most prevalent method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a PMB halide.[1] For more sensitive or sterically hindered alcohols, alternative methods have been developed.

dot

Caption: General workflow for the protection of an alcohol using the PMB group.

Table 1: Conditions for the Protection of Alcohols with PMB

| Substrate Type | Reagents | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Primary Alcohol | p-methoxybenzyl bromide | NaH | THF/DMF | 0 °C to rt | 1 h | High | [1] |

| Primary Alcohol | p-methoxybenzyl chloride | NaH | THF | 0 °C to rt | 30 min | High | [6] |

| Hindered Alcohol | p-methoxybenzyltrichloroacetimidate | BF₃·OEt₂ (cat.) | CH₂Cl₂ | 0 °C | 10 min | 96 | [7] |

| Acid/Base Sensitive Alcohol | 2-(4-methoxybenzyloxy)-4-methylquinoline, MeOTf | MgO | Trifluorotoluene | rt | 1 h | 80-99 | [8] |

Protection of Amines and Other Functional Groups

The PMB group is also effective for the protection of primary and secondary amines, typically installed under similar conditions to alcohols.[3] Carboxylic acids can be converted to their PMB esters by reaction with p-methoxybenzyl chloride in the presence of a non-nucleophilic base like triethylamine.[4]

Deprotection of the PMB Group

The key advantage of the PMB group lies in its diverse and mild deprotection methods, which offer orthogonality with other protecting groups.

Oxidative Cleavage

The most common and selective method for PMB ether cleavage is oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][6] The reaction proceeds via a single-electron transfer (SET) mechanism, favored by the electron-rich nature of the p-methoxyphenyl ring.[1] This method is notably mild and leaves many other protecting groups, such as benzyl, silyl ethers (TBS), MOM, and THP, intact.[1]

dot

Caption: Simplified mechanism of PMB deprotection using DDQ.

Acidic Cleavage

PMB ethers can also be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or other strong acids.[4][9] The electron-donating methoxy group stabilizes the resulting benzylic carbocation, making PMB ethers more acid-labile than their corresponding benzyl ethers.[1] This allows for selective deprotection of a PMB group in the presence of a benzyl group.[4]

Table 2: Conditions for the Deprotection of PMB Ethers

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes | Reference |

| Oxidative | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O | rt | 1-7 h | Good to Excellent | Orthogonal to Bn, TBS, MOM, THP. Sensitive to electron-rich dienes. | [1][6] |

| Oxidative | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 °C to rt | < 30 min | High | An alternative to DDQ. | [6] |

| Acidic | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | rt | Varies | 68-98 | Can cleave other acid-sensitive groups (e.g., Boc, t-butyl esters). | [4][10] |

| Acidic | Triflic Acid (0.5 equiv), 1,3-dimethoxybenzene | CH₂Cl₂ | rt | 10 min | Up to 98 | Mild and rapid acidic cleavage. | [11] |

| Hydrogenolysis | H₂, Pd(OH)₂ | Varies | rt | Varies | 76 (2 steps) | Less common; cleaves benzyl groups as well. | [4] |

Orthogonality and Strategic Applications

The true power of the PMB group is realized in its orthogonal relationship with other protecting groups. A key strategy in complex molecule synthesis is the ability to selectively remove one protecting group while others remain intact.

dot

Caption: Orthogonal deprotection strategies for PMB, TBS, and Benzyl ethers.

For instance, in a molecule bearing PMB, benzyl (Bn), and tert-butyldimethylsilyl (TBS) ethers, each can be removed selectively:

-

DDQ will cleave the PMB ether, leaving the Bn and TBS ethers untouched.[1]

-

Fluoride ion (e.g., TBAF) will cleave the TBS ether, leaving the PMB and Bn ethers.

-

Hydrogenolysis (H₂/Pd-C) will cleave the Bn ether, leaving the PMB and TBS ethers.

This selectivity allows for the sequential unmasking of functional groups, a critical requirement in the synthesis of complex natural products and pharmaceuticals.

Detailed Experimental Protocols

The following protocols are representative examples for the protection and deprotection of alcohols using the PMB group.

Protocol 1: PMB Protection of a Primary Alcohol using NaH and PMB-Br [1]

Materials:

-

Starting alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (4.0 equiv)

-

p-Methoxybenzyl bromide (PMB-Br) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dimethylformamide (DMF)

-

1 M Sodium methoxide in Methanol

-

Ethyl acetate (EtOAc)

-

Water, Brine

Procedure:

-

Dissolve the starting alcohol (1.0 equiv) in a mixture of THF and DMF (e.g., 100 mL:30 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Carefully add the NaH (4.0 equiv) portionwise to the cooled solution.

-

Stir the mixture at 0 °C until gas evolution ceases.

-

Slowly add a solution of PMB-Br (2.0 equiv) in THF (e.g., 25 mL) to the reaction mixture at 0 °C.

-

Stir the reaction at 0 °C for 1 hour. Monitor reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of 1 M NaOMe in MeOH (e.g., 15 mL).

-

Dilute the mixture with EtOAc and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired PMB ether.

Protocol 2: Oxidative Deprotection of a PMB Ether using DDQ [1]

Materials:

-

PMB-protected alcohol (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (e.g., 18:1 CH₂Cl₂:H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

-

Add DDQ (1.1-1.5 equiv) to the solution at room temperature. The solution will typically turn dark.

-

Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the deprotected alcohol. The byproduct, p-anisaldehyde, is also generated.

Conclusion

The p-methoxybenzyl group is a versatile and indispensable tool in modern organic synthesis. Its robust nature, coupled with a variety of mild and selective deprotection methods, provides chemists with significant flexibility in the design and execution of complex synthetic routes. The orthogonality of PMB cleavage, particularly via oxidative methods with DDQ, ensures its continued and widespread application in the fields of drug discovery, natural product synthesis, and materials science. A thorough understanding of its application and cleavage conditions, as outlined in this guide, is essential for any scientist engaged in the synthesis of complex organic molecules.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. proprep.com [proprep.com]

- 3. fiveable.me [fiveable.me]

- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 10. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ucla.edu [chem.ucla.edu]

Stability of (4-Methoxybenzyl)hydrazine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxybenzyl)hydrazine , a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, exhibits variable stability under different chemical environments. A thorough understanding of its degradation pathways under acidic and basic conditions is crucial for process optimization, formulation development, and ensuring the quality and safety of final products. This technical guide provides an in-depth analysis of the stability of this compound, outlining its degradation mechanisms, summarizing relevant data, and providing detailed experimental protocols for stability assessment.

Core Concepts of this compound Stability

This compound, like other hydrazine derivatives, is susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The stability is significantly influenced by pH, temperature, presence of oxygen, and exposure to light. Generally, the protonated form of the hydrazine, prevalent in acidic conditions, is more stable than the free base which is more susceptible to oxidation under neutral to basic conditions. The compound is often supplied as a hydrochloride salt to enhance its stability and ease of handling.

Stability Under Acidic Conditions

Under acidic conditions, the hydrazine moiety of this compound is protonated, forming the corresponding hydrazinium salt. This protonation reduces the nucleophilicity of the nitrogen atoms, thereby increasing the compound's stability towards oxidative degradation. However, under forcing acidic conditions (e.g., strong acids, elevated temperatures), hydrolysis of the benzyl-hydrazine bond can occur, although this is generally a slower process compared to degradation under basic or oxidative stress.

Stability Under Basic Conditions

In basic media, this compound exists as the free base, which is more susceptible to oxidation. The lone pair of electrons on the nitrogen atoms is readily available, making the molecule a target for oxidizing agents, including atmospheric oxygen. The degradation in basic solutions is often accelerated by the presence of metal ions, which can catalyze the oxidation process.

Forced Degradation Studies: An Overview

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. Key stress conditions include:

-

Acid Hydrolysis: Treatment with strong acids (e.g., HCl, H₂SO₄) at elevated temperatures.

-

Base Hydrolysis: Treatment with strong bases (e.g., NaOH, KOH) at elevated temperatures.

-

Oxidation: Exposure to oxidizing agents (e.g., hydrogen peroxide).

-

Thermal Stress: Heating the solid compound.

-

Photostability: Exposure to UV and visible light.

Quantitative Data Summary

While specific quantitative kinetic data for the degradation of this compound is not extensively available in public literature, the following table summarizes the expected qualitative stability profile based on the general chemistry of benzylhydrazines and related compounds.

| Stress Condition | Expected Stability of this compound | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, 60°C) | Relatively Stable | 4-Methoxybenzyl alcohol, Hydrazine (minor) |

| Basic (e.g., 0.1 M NaOH, 60°C) | Prone to Degradation | 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid, Nitrogen gas |

| Oxidative (e.g., 3% H₂O₂, RT) | Highly Susceptible | 4-Methoxybenzaldehyde, 4-Methoxybenzoic acid, Toluene, various dimeric and polymeric species |

| Thermal (Solid state, > m.p.) | Potential for Decomposition | 4-Methoxybenzyl radical intermediates, leading to various coupling products |

| Photolytic (UV/Vis light) | Potential for Degradation | Similar to oxidative degradation products |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Acid and Base Induced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water 50:50 v/v).

-

Acid Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Heat the mixture at 60°C for 24 hours in a water bath.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Base Degradation:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Heat the mixture at 60°C for 8 hours in a water bath.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

-

-

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Sample Preparation: To 1 mL of the 1 mg/mL stock solution of this compound hydrochloride, add 1 mL of 3% (v/v) hydrogen peroxide.

-

Reaction: Keep the solution at room temperature for 24 hours, protected from light.

-

Quenching (optional): The reaction can be stopped by adding a small amount of an antioxidant like sodium bisulfite.

-

Analysis: Dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.

Protocol 3: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often necessary.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical gradient could be:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-30 min: 90% to 10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 225 nm).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for forced degradation studies of this compound.

Proposed Degradation Pathway under Oxidative/Basic Conditions

Caption: Proposed oxidative degradation pathway of this compound.

Conclusion

This compound exhibits moderate stability, with significant susceptibility to degradation under basic and oxidative conditions. The primary degradation products are likely to be 4-methoxybenzaldehyde and 4-methoxybenzoic acid. For optimal stability, it is recommended to store and handle this compound as its hydrochloride salt in acidic conditions, protected from light, oxygen, and catalytic metal ions. The provided experimental protocols and analytical methods serve as a robust framework for researchers to perform comprehensive stability assessments, ensuring the development of high-quality and stable products.

Solubility of (4-Methoxybenzyl)hydrazine in common organic solvents

An In-depth Technical Guide to the Solubility of (4-Methoxybenzyl)hydrazine in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, expected solubility trends based on chemical principles, and detailed experimental protocols for determining solubility in various organic solvents. This guide is intended to empower researchers to generate precise and reliable solubility data in their own laboratory settings.

Introduction to this compound

This compound and its salts are important intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds with potential applications in the pharmaceutical and agrochemical industries[1][2]. The hydrazine functional group is highly reactive and participates in various chemical transformations, making this compound a versatile building block[1]. Understanding its solubility in different organic solvents is crucial for reaction setup, purification processes, and formulation development.

The compound can exist as a free base or, more commonly, as a salt, such as this compound dihydrochloride, to enhance its stability and ease of handling[1]. The solubility characteristics can differ significantly between the free base and its salt forms.

Expected Solubility Profile

The solubility of a compound is influenced by its polarity, the polarity of the solvent, temperature, and the presence of other solutes.

-

Polarity : The this compound molecule contains both polar (hydrazine and methoxy groups) and nonpolar (benzyl ring) regions. This amphiphilic nature suggests it will have some degree of solubility in a range of solvents. The presence of the methoxy group can enhance polarity and influence solubility[3].

-

Solvent Compatibility : It is expected that this compound and its salts will be more soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)[1][3]. Solubility in non-polar solvents like hexane or toluene is likely to be lower. For the dihydrochloride salt, qualitative data indicates it is slightly soluble in DMSO and methanol[1][2].

-

Temperature Effects : The solubility of solids in liquids generally increases with temperature[3]. Therefore, heating the solvent is a common technique to dissolve more of the compound.

-

pH Influence : For the salt form, the pH of the solution can significantly affect solubility. In basic conditions, the salt may be converted to the free base, which has different solubility properties[3].

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Methanol | 25 | |||

| 50 | ||||

| Ethanol | 25 | |||

| 50 | ||||

| Acetone | 25 | |||

| 50 | ||||

| Ethyl Acetate | 25 | |||

| 50 | ||||

| Diethyl Ether | 25 | |||

| 50 | ||||

| Toluene | 25 | |||

| 50 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| 50 |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid compound like this compound dihydrochloride in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound or its salt

-

Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid this compound salt to a known volume of the chosen solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaking incubator or on a magnetic stirrer at a constant, controlled temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Dilute the supernatant with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Determine the concentration of the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Qualitative Solubility Determination:

A simpler, qualitative method can be used for rapid screening of solvents[4][5][6].

-

Add a small, known amount of the solid (e.g., 10 mg) to a test tube.

-

Add a small volume of the solvent (e.g., 1 mL) and shake vigorously.

-

Observe if the solid dissolves completely at room temperature.

-

If not, gently heat the mixture and observe if the solid dissolves.

-

Allow the hot solution to cool to room temperature and then in an ice bath to see if the solid precipitates, which is a good indication for a potential recrystallization solvent[5].

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

Technical Guide to (4-Methoxybenzyl)hydrazine Dihydrochloride: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methoxybenzyl)hydrazine dihydrochloride (CAS 412327-07-2), a versatile chemical intermediate. The guide details its chemical identity, commercial availability from various suppliers, and its applications in organic synthesis, particularly for the preparation of biologically active heterocyclic compounds.

Chemical Identity and Properties

This compound dihydrochloride is the dihydrochloride salt of this compound. The salt form enhances its stability and ease of handling compared to the free base, making it a practical reagent in a laboratory setting.[1] Its reactivity is primarily centered around the nucleophilic hydrazine functional group, which readily participates in condensation reactions with carbonyl compounds to form hydrazones.[1] These hydrazones can then serve as intermediates for constructing various heterocyclic systems.[1]

Table 1: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 412327-07-2 | [2][3][4] |

| Molecular Formula | C₈H₁₄Cl₂N₂O | [2][3][4] |

| Molecular Weight | 225.12 g/mol | [2][3][4] |

| Appearance | Pale yellow to light yellow solid powder | [1] |

| Melting Point | 194-195 °C (with decomposition) | [2] |

| Solubility | Slightly soluble in DMSO and methanol | [1] |

It is crucial to distinguish this compound dihydrochloride (CAS 412327-07-2) from its monohydrochloride counterpart, this compound hydrochloride (CAS 2011-48-5), and the isomeric 4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7), as there can be inconsistencies in naming across different suppliers.

Commercial Availability and Suppliers

This compound dihydrochloride is readily available from several chemical suppliers, typically with a purity of 95% or higher. The table below summarizes key suppliers and their product specifications.

Table 2: Commercial Suppliers of this compound Dihydrochloride

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Matrix Scientific | Not specified | 412327-07-2 | C₈H₁₄Cl₂N₂O | 225.12 |

| Alfa Chemistry | Not specified | 412327-07-2 | Not specified | Not specified |

| Appchem | Not specified | 412327-07-2 | C₈H₁₄Cl₂N₂O | 225.12 |

| Carl ROTH | ≥95 % | 412327-07-2 | Not specified | Not specified |

| CyclicPharma | NLT 98% | 412327-07-2 | C₈H₁₄Cl₂N₂O | 225.12 |

Experimental Protocols and Synthetic Applications

While detailed experimental protocols specifically citing the use of this compound dihydrochloride are not extensively reported in peer-reviewed literature, its application can be inferred from the well-established reactivity of hydrazines in organic synthesis. It serves as a key building block for various heterocyclic compounds, which are prevalent in many biologically active molecules.[5]

The primary synthetic utility of this reagent lies in its reaction with dicarbonyl compounds to form five- and six-membered heterocyclic rings.

Caption: Synthetic routes to heterocycles.

General Protocol for the Synthesis of Pyrazole Derivatives:

The synthesis of pyrazoles typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.

-

Reaction: this compound dihydrochloride is reacted with a 1,3-diketone in a suitable solvent, such as ethanol or acetic acid.

-

Conditions: The reaction may be carried out at room temperature or with heating, depending on the reactivity of the substrates. An acid or base catalyst may be employed to facilitate the reaction.

-

Work-up: The product is typically isolated by precipitation upon cooling or by extraction, followed by purification using techniques such as recrystallization or column chromatography.

General Protocol for the Synthesis of Pyridazinone Derivatives:

Pyridazinones can be prepared by the reaction of hydrazines with γ-keto acids.

-

Reaction: this compound dihydrochloride is condensed with a γ-keto acid in a solvent like ethanol or glacial acetic acid.

-

Conditions: The reaction mixture is usually heated under reflux to drive the cyclization and dehydration.

-

Work-up: The pyridazinone product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Further purification can be achieved by recrystallization.

Signaling Pathways and Biological Activity

There is currently a lack of specific information in the scientific literature directly linking this compound dihydrochloride or its immediate synthetic derivatives to the modulation of specific signaling pathways. However, the broader class of hydrazine-containing compounds and the heterocyclic scaffolds derived from them (such as pyrazoles and pyridazinones) are known to exhibit a wide range of biological activities. These activities are often the result of interactions with various enzymes and receptors, which are key components of cellular signaling pathways. For instance, certain heterocyclic derivatives have been investigated as inhibitors of SHP2, a protein tyrosine phosphatase involved in cell growth and differentiation signaling pathways.[6]

The general workflow for identifying the biological activity of a novel compound synthesized from this reagent is outlined below.

Caption: Drug discovery workflow.

References

Methodological & Application

Application Notes and Protocols: (4-Methoxybenzyl)hydrazine for N-Protection of Amides and Lactams

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the nitrogen atom in amides and lactams is a critical step in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group for various functionalities, including alcohols, amines, and carboxylic acids, due to its stability under a range of reaction conditions and its facile cleavage under oxidative or acidic conditions.

This document provides detailed application notes and protocols on the use of the p-methoxybenzyl group in the context of amide and lactam chemistry. While the direct N-protection of amides and lactams using (4-Methoxybenzyl)hydrazine is not a widely documented method, we present established protocols for the closely related synthesis of N-acyl hydrazides and the deprotection of N-(p-methoxybenzyl) protected compounds. Furthermore, a hypothetical protocol for the direct N-amination of amides using this compound is proposed for research and development purposes.

I. Established Method: Synthesis of Acyl Hydrazides from Amides

A common strategy for modifying the amide nitrogen involves its activation followed by reaction with hydrazine. This results in the formation of an acyl hydrazide, a valuable intermediate in organic synthesis.

Experimental Protocol: Two-Step Synthesis of Acyl Hydrazides from Amides

This protocol involves the N-activation of the amide followed by transamidation with hydrazine hydrate.

Step 1: N-Activation of the Amide (e.g., N-Boc activation)

-

Dissolve the primary or secondary amide (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).

-

Add a base such as DMAP (0.1 equiv.) or triethylamine (1.2 equiv.).

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting N-Boc amide by column chromatography on silica gel.

Step 2: Transamidation with Hydrazine Hydrate

-

Dissolve the purified N-Boc amide (1.0 equiv.) in a suitable solvent such as methanol or ethanol.

-

Add hydrazine hydrate (2.0-5.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.[1]

-

Upon completion, remove the solvent under reduced pressure.

-